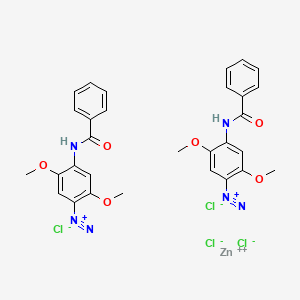
4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-YL)thiomorpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-YL)thiomorpholine is a complex organic compound that features a pyrimidine ring substituted with a thiomorpholine group and a dioxaborolane moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-YL)thiomorpholine typically involves multiple stepsThe reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce the dioxaborolane group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
化学反応の分析
Types of Reactions
4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-YL)thiomorpholine can undergo various types of chemical reactions, including:
Oxidation: The thiomorpholine group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidines.
Substitution: The dioxaborolane moiety can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents such as hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiomorpholine group can yield sulfoxides or sulfones, while substitution reactions involving the dioxaborolane moiety can produce various boronic acid derivatives .
科学的研究の応用
4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-YL)thiomorpholine has several scientific research applications:
作用機序
The mechanism of action of 4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-YL)thiomorpholine involves its interaction with specific molecular targets. The dioxaborolane moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The pyrimidine ring can interact with nucleic acids and proteins, potentially modulating their function .
類似化合物との比較
Similar Compounds
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
What sets 4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-YL)thiomorpholine apart from similar compounds is its unique combination of a pyrimidine ring, thiomorpholine group, and dioxaborolane moiety. This combination provides a versatile scaffold for various chemical modifications and applications, making it a valuable compound in both research and industrial settings .
特性
分子式 |
C14H22BN3O2S |
|---|---|
分子量 |
307.2 g/mol |
IUPAC名 |
4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]thiomorpholine |
InChI |
InChI=1S/C14H22BN3O2S/c1-13(2)14(3,4)20-15(19-13)11-9-16-12(17-10-11)18-5-7-21-8-6-18/h9-10H,5-8H2,1-4H3 |
InChIキー |
OVOVMRSZVGAJHM-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)N3CCSCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-N-(2-pyridinylmethyl)-2-thiophenecarboxamide](/img/structure/B12510883.png)

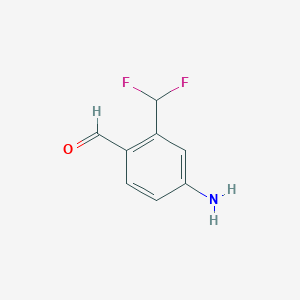
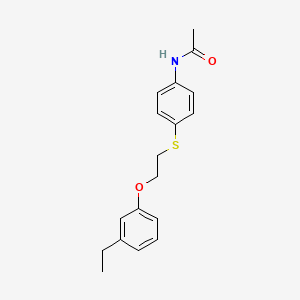




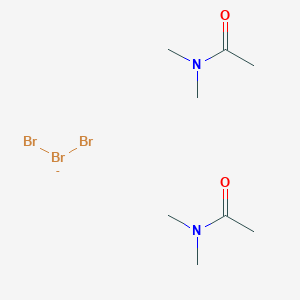
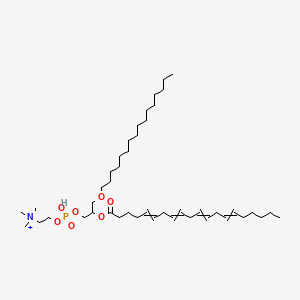
![N-[(2-Chlorophenyl)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B12510928.png)
![4-{[2-(3-chlorophenyl)-2-hydroxyethyl]amino}-3-[4-methyl-6-(morpholin-4-yl)-3H-1,3-benzodiazol-2-yl]-1H-pyridin-2-one](/img/structure/B12510930.png)
![1-(2-{14-[(4-{1-acetyl-4-[(4-chlorophenyl)amino]-2-methyl-3,4-dihydro-2H-quinolin-6-yl}phenyl)formamido]-3,6,9,12-tetraoxatetradecanamido}-3,3-dimethylbutanoyl)-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide](/img/structure/B12510932.png)
